

formation of metastable aluminium silicide phases

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Compound of Interest

Compound Name: Aluminium silicide

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An In-depth Technical Guide to the Formation of Metastable Aluminum Silicide Phases

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aluminum-silicon (Al-Si) system is of immense commercial and scientific importance, forming the basis of widely used casting alloys.[1] According to the equilibrium phase diagram, Al and Si exhibit a simple eutectic system with no stable intermetallic compounds.[1][2] However, under non-equilibrium processing conditions, the formation of various metastable aluminum silicide phases has been observed.[3] These phases, formed as intermediate stages in crystallization or through specialized synthesis techniques, possess unique structural and electronic properties that are the subject of ongoing research.

The synthesis of these metastable structures is typically achieved by forcing the intermixing of Al and Si atoms and then kinetically trapping them in a non-equilibrium configuration. This can be accomplished through methods that involve rapid cooling from a liquid or amorphous state, or through energetic deposition techniques.[4][5] Understanding the formation pathways, structural characteristics, and decomposition kinetics of these metastable phases is crucial for controlling the microstructure and properties of Al-Si based materials. This guide provides a comprehensive overview of the synthesis, characterization, and theoretical understanding of metastable aluminum silicide phases.

Theoretical Framework and Identified Metastable Phases

While the equilibrium Al-Si phase diagram shows no stable silicide compounds, theoretical and experimental studies confirm their transient existence.[3][6] The crystallization of amorphous Al-Si alloys, for instance, is not a direct process but often proceeds through the formation of a metastable silicide as an intermediate step.[3]

Atomistic simulations and Density Functional Theory (DFT) calculations have been employed to investigate potential crystal structures and formation energies of these metastable compounds. A prominent candidate is the Al_2Si structure.[3] DFT calculations have revealed several crystal structures of Al_2Si with similar geometries and relatively low positive formation energies (around 0.105 eV/atom), suggesting they are metastable and could plausibly form under specific conditions.[3] The chemical ordering in these theoretical structures is similar to that found in the Al-Si liquid melt, indicating that their formation from an undercooled melt would not require significant atomic rearrangement.[3]

Quantitative Data Summary

The following table summarizes the calculated properties for a potential metastable Al_2Si phase (A-type structure) derived from atomistic simulations and DFT.[3]

Property	DFT (QE)	DFT (VASP)	DFT (OQMD)	ADP
Volume (Å ³ /atom)	16.33	16.73	16.32	15.66
Lattice Parameter c (Å)	4.015	3.726	3.989	3.744
Formation Energy ΔE (eV/atom)	0.107	0.103	0.114	0.017
Elastic Constants (GPa)				
C11	127.1	169.0	—	146.7
C12	47.4	37.0	—	67.7
C13	91.2	48.0	—	80.6
C22	104.1	151.0	—	120.0
C23	35.5	19.0	—	55.7
C33	114.8	156.0	—	104.2
C44	30.9	19.0	—	28.1

Data sourced
from Gordeeva
et al. (2021).[\[3\]](#)
QE: Quantum
ESPRESSO,
VASP: Vienna Ab
initio Simulation
Package,
OQMD: Open
Quantum
Materials
Database, ADP:
Angular

Dependent
Potential.

Experimental Protocols for Synthesis

The formation of metastable Al-Si phases is intrinsically linked to non-equilibrium processing. Several key experimental techniques have been successfully employed.

Rapid Solidification Processing

Rapid solidification, with cooling rates approaching or exceeding 10^6 K/s, is a primary method for producing refined, metastable microstructures in Al-Si alloys.^[7] Melt spinning is a common and effective technique.^[4]

Protocol: Melt Spinning

- **Alloy Preparation:** Prepare a binary Al-Si alloy of the desired composition (e.g., Al-5Si, Al-10Si, Al-20Si wt%) by melting high-purity aluminum and silicon in an induction furnace at approximately 850°C.^{[7][8]}
- **Melt Spinning:** The molten alloy is ejected through a nozzle onto the surface of a rapidly rotating, water-cooled copper wheel. The high cooling rate forces rapid solidification.
- **Product Collection:** The solidified material is collected in the form of thin ribbons or flakes.^[7]
- **Consolidation (Optional):** The collected flakes can be consolidated into bulk materials. This involves cold pressing the flakes into billets, followed by vacuum degassing and hot extrusion at an elevated temperature (e.g., 450°C).^{[4][7]} This step is crucial for creating usable bulk samples from the rapidly solidified material.

Thin Film Deposition

Sputtering techniques allow for the co-deposition of Al and Si onto a substrate, leading to the formation of amorphous or nanocrystalline metastable films.

Protocol: RF Magnetron Co-sputtering

- Target Preparation: Use Al-Si sintered targets with the desired composition (e.g., Al ranging from 35 to 70 at.%).[5]
- Substrate Preparation: Use suitable substrates, such as Si(001), which are cleaned prior to deposition.[9]
- Sputtering Process:
 - Mount the substrate in a high-vacuum sputtering chamber (e.g., CemeCon CC800/9).[9]
 - Evacuate the chamber to a base pressure.
 - Introduce high-purity Argon (Ar) gas to a working pressure (e.g., 0.3 Pa).[5]
 - Apply RF power to the target to initiate sputtering.
 - Control the substrate temperature. Lower temperatures (e.g., 100°C) are often necessary to prevent bulk diffusion and promote the formation of specific metastable nanostructures, such as Al nanocylinders in an amorphous Si matrix.[5]
- Film Characterization: Analyze the resulting thin film's structure, composition, and morphology using techniques like X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and Energy-Dispersive X-ray Spectroscopy (EDS).[5]

Annealing of Amorphous Al-Si Layers

Metastable silicides can form as an intermediate phase during the crystallization of amorphous Al-Si mixtures, a process also known as aluminum-induced crystallization (AIC).[3][6]

Protocol: Aluminum-Induced Crystallization (AIC)

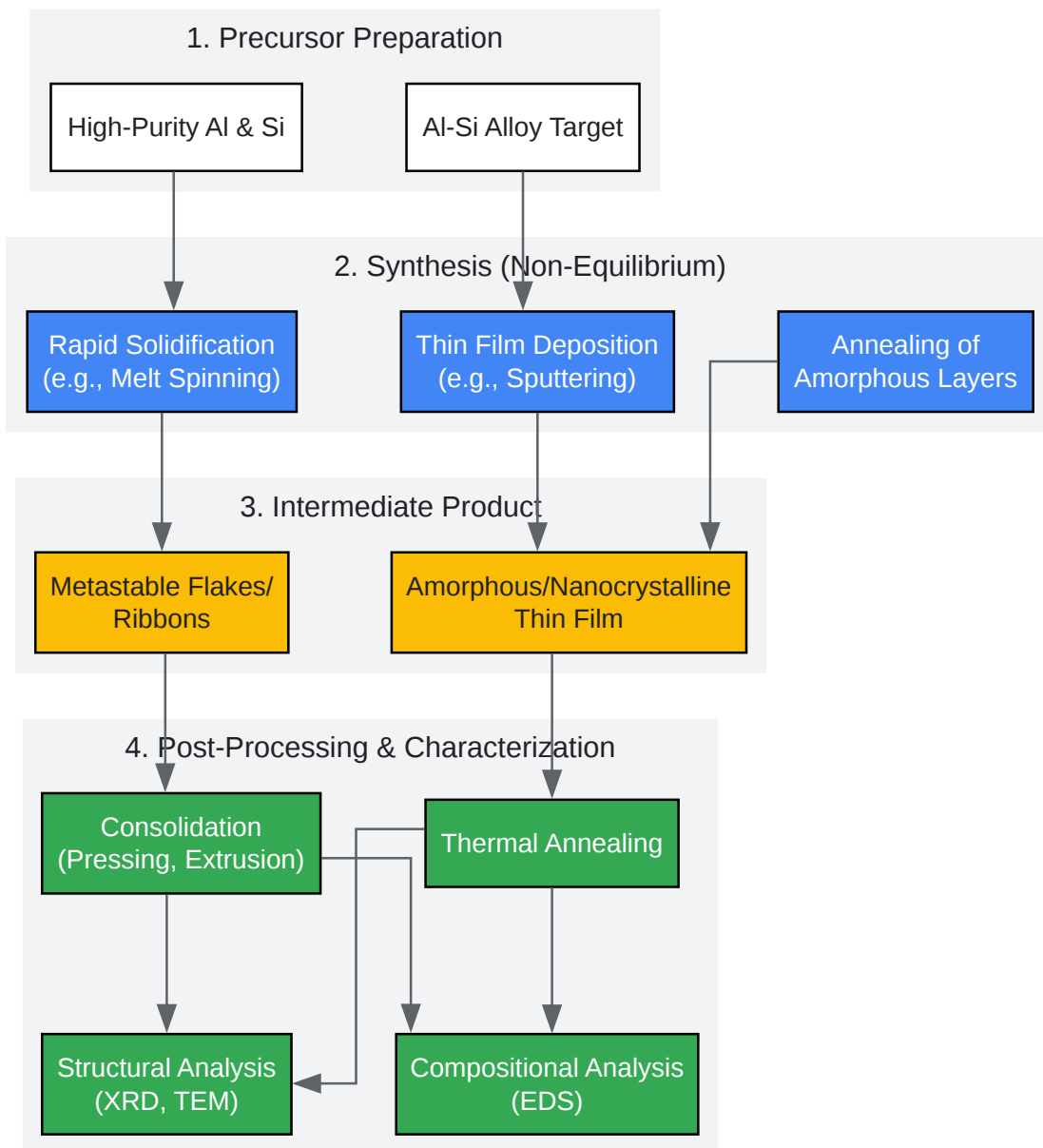
- Film Deposition: Sequentially deposit thin layers of aluminum and amorphous silicon (a-Si) onto a substrate (e.g., a TEM grid for in-situ studies).[6]
- In-Situ Heating: Place the specimen in a heating holder within a Transmission Electron Microscope (TEM).

- Annealing: Gradually heat the sample to a temperature range of 473 K to 623 K.^[6] The metastable Al-Si solid solution or silicide phase forms within this range as Si dissolves into the Al layer.
- Observation: Monitor the phase transformations and layer exchange in-situ using TEM imaging and diffraction.^[6]^[10] At higher temperatures, the metastable phase decomposes, leading to the crystallization of Si and segregation of Al.

Visualizations: Workflows and Pathways

The following diagrams illustrate the logical and experimental flows associated with the formation of metastable aluminum silicide phases.

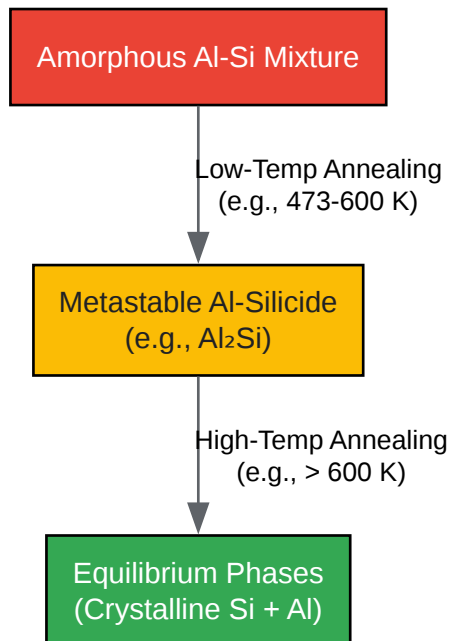
General Workflow for Metastable Al-Si Phase Synthesis



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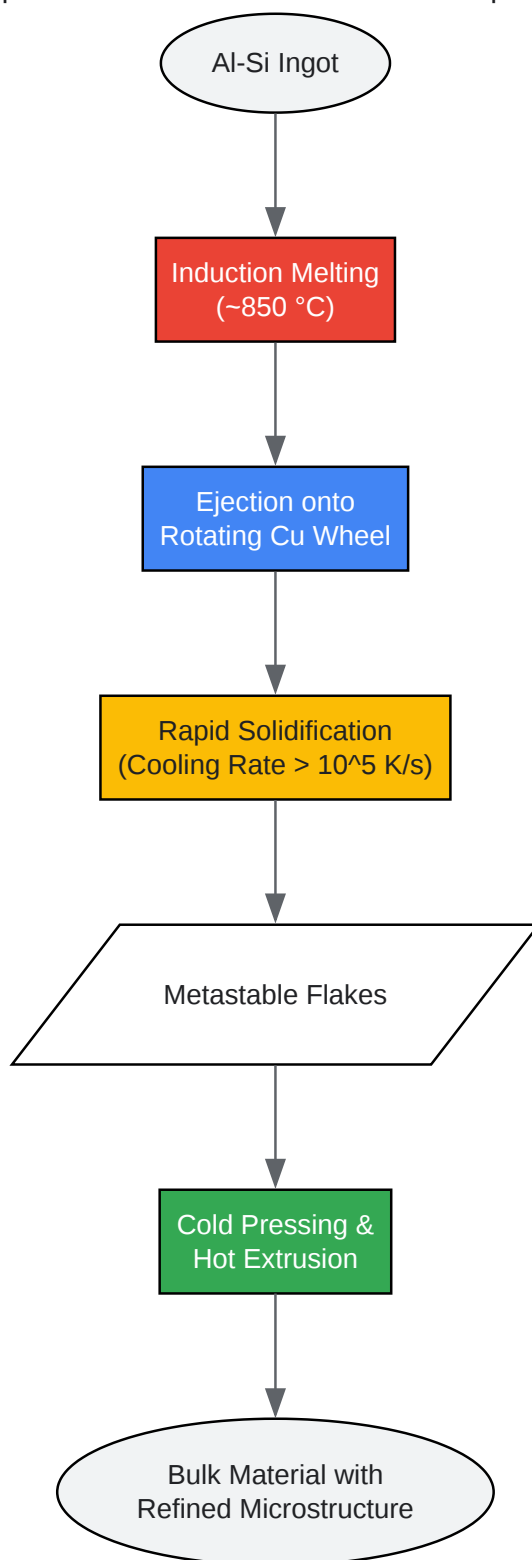
Caption: General workflow for synthesizing and characterizing metastable Al-Si phases.

Crystallization Pathway of Amorphous Al-Si

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Caption: Crystallization of amorphous Al-Si via a metastable intermediate.[3]

Rapid Solidification Workflow via Melt Spinning

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Caption: Experimental workflow for the rapid solidification of Al-Si alloys.[7][8]

Conclusion

The formation of metastable aluminum silicide phases represents a departure from equilibrium thermodynamics, enabled by kinetic trapping through advanced processing techniques. While theoretically predicted structures like Al_2Si provide a basis for understanding, experimental synthesis via methods such as rapid solidification and thin-film deposition is essential for their realization and characterization.[3][4][5] The protocols and data presented in this guide offer a foundational understanding for researchers exploring the non-equilibrium Al-Si phase space. Further investigation into the precise atomic structures, properties, and transformation kinetics of these unique phases will continue to advance the field of materials science, potentially leading to the development of novel materials with tailored electronic and mechanical properties.

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References

- 1. buehler.com [buehler.com]
- 2. nanotrunk.com [nanotrunk.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
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